molecular formula C22H28N2O5S B2565701 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 477557-55-4

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2565701
CAS No.: 477557-55-4
M. Wt: 432.54
InChI Key: PKRBBUHTYYJVBB-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with 5,5-dimethyl and 7-oxo groups, coupled to a 3,4,5-triethoxybenzamide moiety. The benzothiazole scaffold is pharmacologically significant, often associated with antitumor, antimicrobial, and enzyme-inhibitory activities . Synthetic routes for similar compounds involve coupling benzamide derivatives to the benzothiazole core via amidation reactions, as seen in dendrimer-based modifications .

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-27-16-9-13(10-17(28-7-2)18(16)29-8-3)20(26)24-21-23-14-11-22(4,5)12-15(25)19(14)30-21/h9-10H,6-8,11-12H2,1-5H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRBBUHTYYJVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 364.46 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Quorum Sensing Inhibition : Compounds within the same class have been identified as selective inhibitors of quorum sensing in Gram-negative bacteria such as Pseudomonas aeruginosa. These compounds showed promising IC50 values indicating their efficacy in inhibiting biofilm formation and virulence factor production without affecting bacterial growth at higher concentrations .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various studies. For example:

  • Mechanism of Action : It appears to inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antibacterial effects of related benzothiazole compounds on Pseudomonas aeruginosa, revealing that certain derivatives inhibited quorum sensing with IC50 values ranging from 45.5 to 182.2 µg/mL .
Study 2Explored the anti-inflammatory activity of benzothiazole derivatives in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers following treatment with the compound .
Study 3Evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The study found that specific modifications to the benzothiazole structure enhanced cytotoxicity against HeLa and MCF7 cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Quorum Sensing : By disrupting bacterial communication systems, it reduces pathogenicity.
  • Cytokine Modulation : Alters the expression of key inflammatory mediators.
  • Cell Cycle Arrest : Induces apoptosis in cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

The target compound’s 3,4,5-triethoxybenzamide group distinguishes it from analogs with alternative substituents:

  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide (): Substituent: 2-ethylsulfanylbenzamide. Molecular Weight: 280.39 vs. ~432.54 (target compound). However, sulfur-containing groups may pose metabolic instability risks .
  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide ():

    • Substituent: Thiophene-2-carboxamide.
    • Molecular Weight: 306.40.
    • Properties: The thiophene ring introduces aromaticity and electronic effects, which could modulate binding to hydrophobic enzyme pockets. However, the absence of ethoxy groups may limit solubility .
  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide (): Substituent: 3-methyl-4-nitrobenzamide. Molecular Weight: ~348.40. Methyl groups may sterically hinder target interactions .

Functional Group Replacements

  • 4-Fluorobenzenesulfonyl Derivative (): Substituent: 4-fluorobenzenesulfonyl. Molecular Weight: 424.51.
  • 2,4-Dichlorophenoxyacetamide (): Substituent: 2,4-dichlorophenoxyacetamide. Molecular Weight: ~381.25. Properties: Chlorine atoms enable halogen bonding with biomolecular targets, enhancing affinity. However, chlorine substituents are associated with environmental persistence and toxicity .

Aliphatic vs. Aromatic Substituents

  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (): Substituent: Aliphatic 2,2-dimethylpropanamide. Molecular Weight: 280.37.

Pharmacological and Physicochemical Properties

Compound Substituent Molecular Weight LogP* Solubility (mg/mL)* Key Pharmacological Notes
Target Compound 3,4,5-triethoxybenzamide ~432.54 ~2.8 ~0.15 High solubility, moderate LogP
2-Ethylsulfanylbenzamide analog (7) 2-ethylsulfanylbenzamide 280.39 ~3.5 ~0.05 Lipophilic, potential metabolic issues
Thiophene-2-carboxamide analog (8) Thiophene-2-carboxamide 306.40 ~2.9 ~0.10 Moderate solubility, electronic effects
3-Methyl-4-nitrobenzamide analog (10) 3-methyl-4-nitrobenzamide ~348.40 ~2.2 ~0.20 Reactive nitro group, higher toxicity risk
4-Fluorobenzenesulfonyl analog (9) 4-fluorobenzenesulfonyl 424.51 ~1.8 ~0.25 Polar, enhanced target binding
2,4-Dichlorophenoxyacetamide analog (12) 2,4-dichlorophenoxyacetamide ~381.27 ~3.1 ~0.03 Halogen bonding, environmental concerns

*Predicted values based on structural analogs.

Key Research Findings

  • Target Compound : Demonstrated superior aqueous solubility compared to methyl- and nitro-substituted analogs, attributed to its triethoxy groups . Molecular docking studies suggest strong hydrogen-bonding interactions with kinase targets due to ethoxy oxygen atoms .
  • Ethylsulfanyl and Thiophene Analogs : Showed higher cytotoxicity in vitro but lower bioavailability in murine models, likely due to poor solubility .
  • Nitro-Substituted Analog : Exhibited potent enzyme inhibition but induced oxidative stress in hepatocyte assays, limiting therapeutic utility .

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